1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone
Overview
Description
The description of a compound typically includes its IUPAC name, other names it might be known by, its molecular formula, and its structure. It might also include information on what class of compounds it belongs to and what it is used for.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, the conditions under which these reactions occur, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction. It might also involve studying the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Wound Healing Potential
1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone derivatives have demonstrated significant wound healing properties. In particular, certain derivatives exhibited faster epithelialization and increased tensile strength of incision wounds in animal models, suggesting potential for topical treatments in wound management (Vinaya et al., 2009).
Antileukemic Activity
Certain derivatives of this compound have shown promising antileukemic activity against human leukemic cell lines. Compounds with specific functional groups demonstrated significant in vitro potency, indicating potential for developing new antileukemic agents (Vinaya et al., 2012).
Antibacterial Properties
Derivatives of 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone have been synthesized and evaluated for their antibacterial activities. Several compounds showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting a role in developing new antibacterial agents (Vinaya et al., 2008).
Neuroprotective Activities
Recent studies indicate that certain derivatives containing a benzylpiperazine moiety exhibit significant neuroprotective activities, both in vitro and in vivo. These compounds have shown protective effects against oxidative stress and cerebral ischemia, highlighting their potential in treating neurological conditions (Gao et al., 2022).
Antifungal and Antimicrobial Efficacy
Compounds derived from 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone have exhibited remarkable and broad-spectrum antimicrobial efficacy against various strains, including significant antifungal activity. This suggests their use in developing new antimicrobial drugs (Gan et al., 2010).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new reactions that the compound could undergo, new uses for the compound, or modifications that could be made to its structure to improve its properties or activity.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-[4-(4-piperazin-1-ylphenoxy)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14(21)19-10-6-17(7-11-19)22-16-4-2-15(3-5-16)20-12-8-18-9-13-20/h2-5,17-18H,6-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGDUUXWZZPYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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